tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate: is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate typically involves the protection of azetidine with a tert-butyl group and subsequent benzylation and hydroxylation. One common method includes:
Protection of azetidine: Azetidine is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl azetidine-1-carboxylate.
Benzylation: The protected azetidine is then treated with benzyl bromide in the presence of a base such as sodium hydride to introduce the benzyl group.
Hydroxylation: Finally, the benzylated azetidine undergoes hydroxylation using an oxidizing agent like m-chloroperbenzoic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, benzyl bromide.
Major Products:
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzyl alcohols or amines.
Substitution: Various substituted azetidines
Scientific Research Applications
Chemistry: : tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: : In biological research, it is used to study the effects of azetidine derivatives on cellular processes and enzyme activities .
Medicine: : The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting various diseases .
Industry: : It is used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 3-hydroxyazetidine-1-carboxylate: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological assays.
Benzyl 3-hydroxyazetidine-1-carboxylate: Similar structure but without the tert-butyl group, which may affect its stability and reactivity.
tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate: Contains an ethynyl group instead of a benzyl group, leading to different chemical and biological properties.
Uniqueness: tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate is unique due to its combination of tert-butyl, benzyl, and hydroxyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1383372-62-0 |
---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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